![molecular formula C35H42O12 B12287573 methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate](/img/structure/B12287573.png)

methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

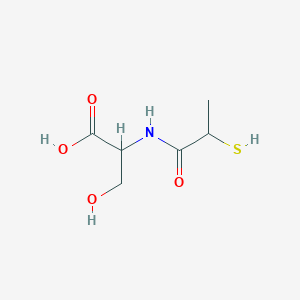

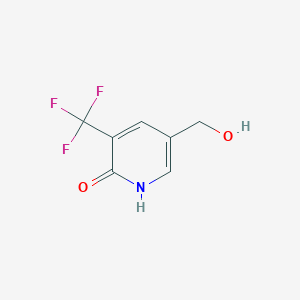

Methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate is a complex organic compound with a molecular formula of C34H44O11 This compound is characterized by its intricate structure, which includes multiple acetoxy groups and a cyclopenta[a]phenanthrene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate typically involves multiple stepsThe final step involves the esterification of the oxane-2-carboxylate moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of high-purity reagents and controlled reaction conditions, would apply.

Analyse Chemischer Reaktionen

Reaktionstypen

Methyl-3,4,5-Triacetyloxy-6-[(17-Acetyloxy-17-Ethinyl-13-methyl-7,8,9,11,12,14,15,16-Octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]oxan-2-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um Sauerstoffatome zu entfernen oder Doppelbindungen zu reduzieren.

Substitution: Die Acetoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Gängige Reagenzien und Bedingungen

Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen beinhalten in der Regel kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu vermeiden .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Alkanen führen kann .

Wissenschaftliche Forschungsanwendungen

Methyl-3,4,5-Triacetyloxy-6-[(17-Acetyloxy-17-Ethinyl-13-methyl-7,8,9,11,12,14,15,16-Octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]oxan-2-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um komplexe organische Reaktionen und Mechanismen zu untersuchen.

Biologie: Die Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung von Wechselwirkungen mit biologischen Molekülen.

Industrie: Begrenzte industrielle Anwendungen, hauptsächlich in Forschungs- und Entwicklungsumgebungen.

Wirkmechanismus

Der Wirkmechanismus von Methyl-3,4,5-Triacetyloxy-6-[(17-Acetyloxy-17-Ethinyl-13-methyl-7,8,9,11,12,14,15,16-Octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]oxan-2-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Acetoxygruppen und der Cyclopenta[a]phenanthren-Kern der Verbindung ermöglichen es ihr, an bestimmte Enzyme oder Rezeptoren zu binden und deren Aktivität zu modulieren. Diese Wechselwirkung kann verschiedene biochemische Stoffwechselwege beeinflussen, was zu den beobachteten Wirkungen der Verbindung führt .

Wirkmechanismus

The mechanism of action of methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate involves its interaction with specific molecular targets. The compound’s acetoxy groups and cyclopenta[a]phenanthrene core allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(13S,17R)-17-Ethinyl-13-methyl-7,8,9,11,12,14,15,16-Octahydro-6H-cyclopenta[a]phenanthren-3,17-diol: Teilt eine ähnliche Kernstruktur, aber es fehlen die Acetoxygruppen.

3,4,5-Trimethoxyphenethylamin: Enthält ähnliche funktionelle Gruppen, hat aber eine andere Kernstruktur.

Methylstearat: Ein einfacherer Ester mit einer anderen Anordnung der funktionellen Gruppen.

Einzigartigkeit

Methyl-3,4,5-Triacetyloxy-6-[(17-Acetyloxy-17-Ethinyl-13-methyl-7,8,9,11,12,14,15,16-Octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]oxan-2-carboxylat ist einzigartig aufgrund seiner Kombination von Acetoxygruppen und dem Cyclopenta[a]phenanthren-Kern.

Eigenschaften

Molekularformel |

C35H42O12 |

|---|---|

Molekulargewicht |

654.7 g/mol |

IUPAC-Name |

methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate |

InChI |

InChI=1S/C35H42O12/c1-8-35(47-21(5)39)16-14-27-26-11-9-22-17-23(10-12-24(22)25(26)13-15-34(27,35)6)45-33-31(44-20(4)38)29(43-19(3)37)28(42-18(2)36)30(46-33)32(40)41-7/h1,10,12,17,25-31,33H,9,11,13-16H2,2-7H3 |

InChI-Schlüssel |

ZXMVMOYDVQLQJF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C4CCC5(C(C4CC3)CCC5(C#C)OC(=O)C)C)C(=O)OC)OC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B12287500.png)

![2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B12287546.png)

![1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride](/img/structure/B12287557.png)

![6-Butyl-2-[2-hydroxy-3-(2-phenyl-2-propyl)-5-(2,4,4-trimethyl-2-pentyl)phenyl]-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione](/img/structure/B12287559.png)

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid,3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-](/img/structure/B12287566.png)

![Ethyl3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate](/img/structure/B12287572.png)